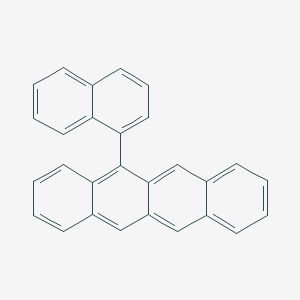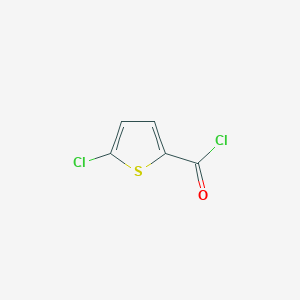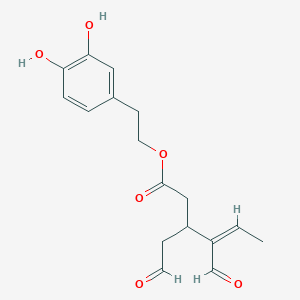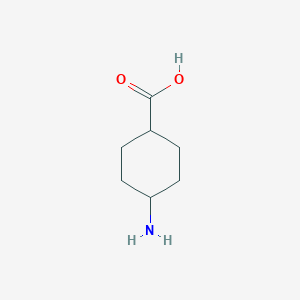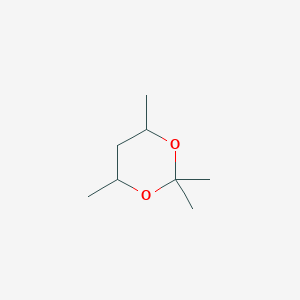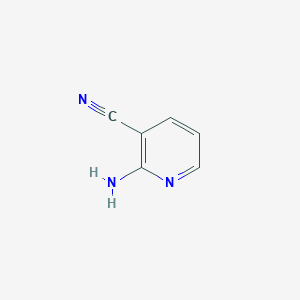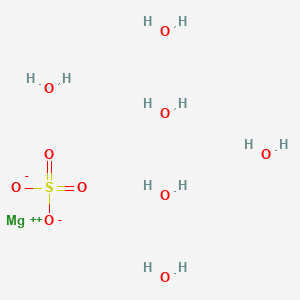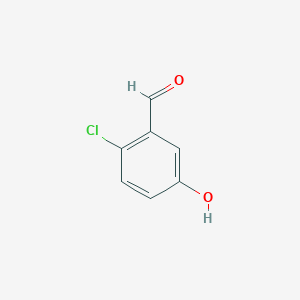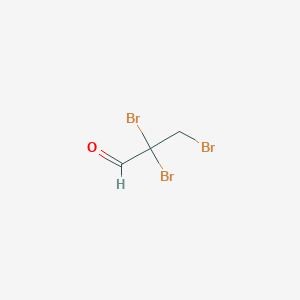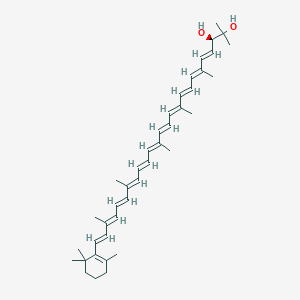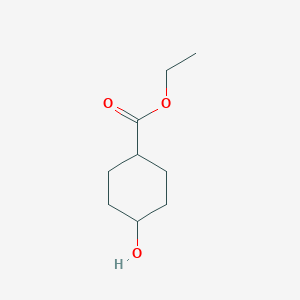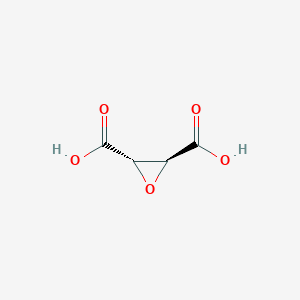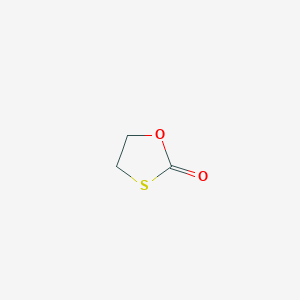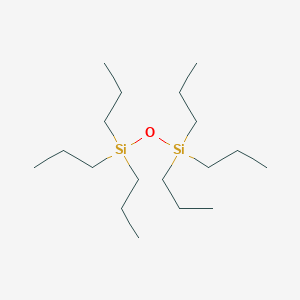
Hexapropyldisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexapropyldisiloxane is a chemical compound that belongs to the family of siloxanes. It is a clear, colorless liquid that is used in various scientific research applications due to its unique properties. Hexapropyldisiloxane is synthesized using different methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
Hexapropyldisiloxane acts as a solvent for various organic compounds, including proteins, peptides, and nucleic acids. It interacts with the hydrophobic regions of these compounds, leading to their solubilization. Hexapropyldisiloxane also acts as a surfactant, emulsifier, and dispersant by reducing the surface tension of liquids and increasing their stability. In addition, hexapropyldisiloxane acts as a lubricant, anti-foaming agent, and anti-static agent by reducing friction and static electricity.
Effets Biochimiques Et Physiologiques
Hexapropyldisiloxane has been shown to have low toxicity and is considered safe for use in various scientific research applications. However, prolonged exposure to hexapropyldisiloxane can lead to skin irritation and respiratory problems. In addition, hexapropyldisiloxane can cause eye irritation and gastrointestinal problems if ingested.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using hexapropyldisiloxane in lab experiments include its solubilizing and emulsifying properties, which make it useful for the study of proteins, peptides, and nucleic acids. Hexapropyldisiloxane is also a good lubricant and anti-static agent, which makes it useful for the study of materials that require low friction and low static electricity. However, the limitations of using hexapropyldisiloxane in lab experiments include its potential toxicity and the need for careful handling to avoid skin and eye irritation.
Orientations Futures
For the use of hexapropyldisiloxane in scientific research include its application in drug delivery systems, biomaterials, and nanotechnology.
Méthodes De Synthèse
Hexapropyldisiloxane can be synthesized using various methods, including the reaction of propylene oxide with hexachlorodisiloxane, the reaction of propylene oxide with hexamethyldisiloxane, and the reaction of propylene oxide with hexaethyldisiloxane. The most common method of synthesis involves the reaction of hexachlorodisiloxane with propylene oxide in the presence of a base catalyst. The reaction produces hexapropyldisiloxane, hydrochloric acid, and water.
Applications De Recherche Scientifique
Hexapropyldisiloxane is widely used in scientific research applications due to its unique properties. It is used as a solvent for various organic compounds, including proteins, peptides, and nucleic acids. Hexapropyldisiloxane is also used as a surfactant, emulsifier, and dispersant in various industries, including cosmetics, pharmaceuticals, and paints. In addition, hexapropyldisiloxane is used as a lubricant, anti-foaming agent, and anti-static agent.
Propriétés
Numéro CAS |
17841-51-9 |
|---|---|
Nom du produit |
Hexapropyldisiloxane |
Formule moléculaire |
C18H42OSi2 |
Poids moléculaire |
330.7 g/mol |
Nom IUPAC |
tripropyl(tripropylsilyloxy)silane |
InChI |
InChI=1S/C18H42OSi2/c1-7-13-20(14-8-2,15-9-3)19-21(16-10-4,17-11-5)18-12-6/h7-18H2,1-6H3 |
Clé InChI |
KHQZLUVCZCAMFU-UHFFFAOYSA-N |
SMILES |
CCC[Si](CCC)(CCC)O[Si](CCC)(CCC)CCC |
SMILES canonique |
CCC[Si](CCC)(CCC)O[Si](CCC)(CCC)CCC |
Autres numéros CAS |
17841-51-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



